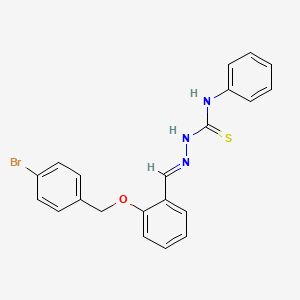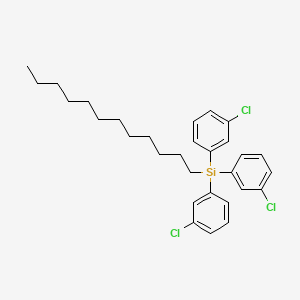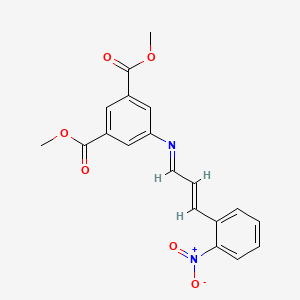
2,2-Diphenyl-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-1,3-dithiane is an organic compound with the molecular formula C16H16S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is characterized by two phenyl groups attached to the second carbon of a 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Diphenyl-1,3-dithiane can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Mix benzaldehyde and 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add an acid catalyst, such as p-toluenesulfonic acid, to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2,2-Diphenyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol or sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithiane derivatives.
科学研究应用
2,2-Diphenyl-1,3-dithiane has numerous applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a reagent in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,2-Diphenyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize carbanions, making it a useful reagent in nucleophilic addition and substitution reactions. The phenyl groups enhance its stability and reactivity by providing additional resonance stabilization.
相似化合物的比较
Similar Compounds
- 2-Phenyl-1,3-dithiane
- 2,2-Diethyl-1,3-dithiolane
- 2-(1,3-Dithian-2-yl)phenyl-1,3-dithiane
Uniqueness
2,2-Diphenyl-1,3-dithiane is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in organic synthesis and as a protecting group for carbonyl compounds.
属性
CAS 编号 |
10359-08-7 |
|---|---|
分子式 |
C16H16S2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
2,2-diphenyl-1,3-dithiane |
InChI |
InChI=1S/C16H16S2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI 键 |
QHKITCYPPCMIOR-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















